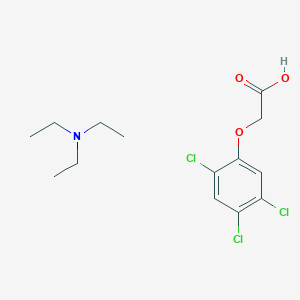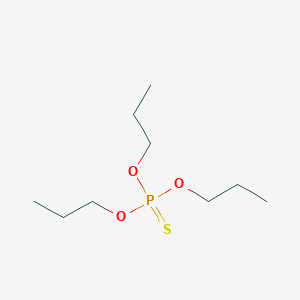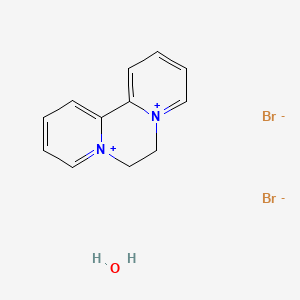
(4-乙基吡啶-3-基)硼酸
描述
“(4-Ethylpyridin-3-yl)boronic acid” is a chemical compound . It is a type of boronic acid, which are increasingly utilized in diverse areas of research . Boronic acids have been widely used in modern synthesis for the formation of C–C and C–heteroatom bonds .
Synthesis Analysis
Arylboronic acids or boronate synthesis is one of the best-studied reactions among them . A general and convenient protocol for the electrophilic borylation of aryl Grignard reagents enables the synthesis of various aryl boronic acids . The use of a tertiary amine as base was crucial for the selective formation of the boron-carbon bond .Molecular Structure Analysis
Boronic acids and their corresponding boronic esters can have a trigonal planar geometry or upon reaction with a Lewis base, tetrahedral . They react with 1,2-diols by generating a stable cyclic ester .Chemical Reactions Analysis
Boronic acid (BA)-mediated cis-diol conjugation is one of the best-studied reactions among them . An excellent understanding of the chemical properties and biocompatibility of BA-based compounds has inspired the exploration of novel chemistries using boron to fuel emergent sciences .Physical And Chemical Properties Analysis
Boronic acids are a well-known class of reagents that have been widely used in modern synthesis for the formation of C–C and C–heteroatom bonds . Apart from this, boronic acids exhibit an exquisite reversible coordination profile that can be explored as a molecular construction tool .科学研究应用
Sensing Applications
Boronic acids exhibit intriguing interactions with diols and strong Lewis bases, such as fluoride or cyanide anions. These interactions make them valuable in various sensing applications:
- Fluorescent Sensors : Researchers have developed fluorescent sensors by combining boronic acid with pyrene, enabling the detection of catechol and its amino derivatives like dopamine, DOPA, and DOPAC .
Analytical Methods and Materials
- Carbohydrate Chemistry and Glycobiology : Organoborons, including boronic acids, play a crucial role in carbohydrate analysis, separation, protection, and activation .
Cross-Coupling Reactions and Medicinal Chemistry
- Suzuki–Miyaura Coupling : Borinic acids (R2B(OH)) and their chelate derivatives are used in cross-coupling reactions. This transition metal-catalyzed carbon–carbon bond-forming reaction is widely applied in organic synthesis .
- Polymer and Optoelectronics Materials : Borinic acids find applications in polymer and optoelectronics materials, contributing to fields like catalysis and medicinal chemistry .
作用机制
Target of Action
The primary target of (4-Ethylpyridin-3-yl)boronic acid is the palladium (II) complex in the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, formally nucleophilic organic groups, such as (4-Ethylpyridin-3-yl)boronic acid, are transferred from boron to palladium . This results in the formation of a new Pd–C bond .
Biochemical Pathways
The primary biochemical pathway affected by (4-Ethylpyridin-3-yl)boronic acid is the Suzuki–Miyaura coupling pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds .
Pharmacokinetics
It is known that boronic acids are generally stable, readily prepared, and environmentally benign . These properties suggest that (4-Ethylpyridin-3-yl)boronic acid likely has good bioavailability.
Result of Action
The result of the action of (4-Ethylpyridin-3-yl)boronic acid is the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This enables the synthesis of a wide variety of complex organic compounds .
Action Environment
The action of (4-Ethylpyridin-3-yl)boronic acid is influenced by environmental factors such as the presence of a palladium (II) complex and the reaction conditions . The SM coupling reaction, in which this compound participates, is known for its mild and functional group tolerant reaction conditions . Therefore, the action, efficacy, and stability of (4-Ethylpyridin-3-yl)boronic acid are likely to be high under these conditions .
安全和危害
未来方向
Boronic acid-based compounds have found numerous applications in chemical biology, supramolecular chemistry, and biomedical applications . The use of reversible covalent bonds in the synthesis of bioconjugates has been rather overlooked, notwithstanding the potential of this strategy to generate stimuli-responsive constructs .
属性
IUPAC Name |
(4-ethylpyridin-3-yl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BNO2/c1-2-6-3-4-9-5-7(6)8(10)11/h3-5,10-11H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXRPBNQECJWOON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CN=C1)CC)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20669734 | |
| Record name | (4-Ethylpyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20669734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1001907-67-0 | |
| Record name | B-(4-Ethyl-3-pyridinyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1001907-67-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Ethylpyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20669734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Calcium;(3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate;hydrate](/img/structure/B3026434.png)
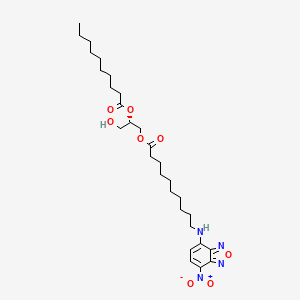
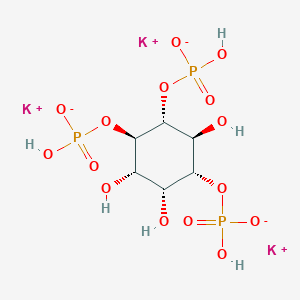
![(S)-1-benzyl-5-(1-[2-(phenoxy-p-trifluoromethyl)-pyrrolidynyl]-sulfonyl)-isatin](/img/structure/B3026438.png)


